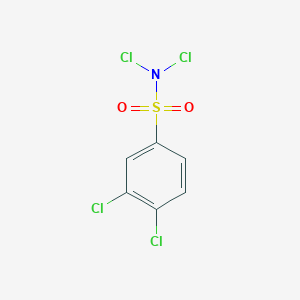

N,N,3,4-Tetrachlorobenzene-1-sulfonamide

Description

N,N,3,4-Tetrachlorobenzene-1-sulfonamide is a chlorinated aromatic sulfonamide compound characterized by a benzene ring substituted with four chlorine atoms and a sulfonamide functional group. This structure confers unique physicochemical properties, including high thermal stability and resistance to biodegradation, making it relevant in industrial applications such as flame retardants, pesticides, and polymer additives .

Properties

CAS No. |

610770-40-6 |

|---|---|

Molecular Formula |

C6H3Cl4NO2S |

Molecular Weight |

295.0 g/mol |

IUPAC Name |

N,N,3,4-tetrachlorobenzenesulfonamide |

InChI |

InChI=1S/C6H3Cl4NO2S/c7-5-2-1-4(3-6(5)8)14(12,13)11(9)10/h1-3H |

InChI Key |

ITAJXGHLGNPCSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction with Sulfonyl Chlorides

One of the most common methods for synthesizing N,N,3,4-Tetrachlorobenzene-1-sulfonamide involves the reaction of sulfonyl chlorides with amines or ammonia. The general procedure includes:

- Reagents : Sulfonyl chloride (e.g., chlorosulfonic acid) and an appropriate amine.

- Conditions : The reaction typically occurs in a solvent such as dichloromethane or chloroform at controlled temperatures.

- Procedure :

- Dissolve the sulfonyl chloride in the solvent.

- Slowly add the amine while maintaining the temperature.

- Stir the mixture for several hours until the reaction is complete.

- Purify the product through crystallization or chromatography.

Solvent-Free Conditions

Recent studies have indicated that this compound can also be synthesized under solvent-free conditions, which is considered more environmentally friendly:

- Reagents : Similar to the above method but without any solvent.

- Conditions : The reagents are mixed in a dry state and ground together.

- Procedure :

- Combine the sulfonyl chloride and amine in a mortar.

- Grind the mixture for a specific duration (e.g., 1–5 minutes).

- The product can be directly obtained in high yield without further purification.

Aqueous Media with Surfactants

Another innovative method involves conducting the reaction in aqueous media with surfactants:

- Reagents : Sulfonyl chloride and amine, along with a surfactant like cetyltrimethylammonium bromide (CTAB).

- Conditions : The reaction takes place in water at room temperature.

- Procedure :

- Prepare an aqueous solution containing the surfactant.

- Add the sulfonyl chloride and amine to this solution.

- Stir for several hours while monitoring progress via thin-layer chromatography (TLC).

- Isolate the product through filtration or extraction.

The efficiency of each preparation method can vary significantly based on factors such as temperature, time, and reagent purity. Below is a summary of yields reported for different methods:

| Method | Yield (%) | Comments |

|---|---|---|

| Reaction with Sulfonyl Chlorides | ~85-90 | High purity achievable through crystallization |

| Solvent-Free Conditions | ~95-98 | Environmentally friendly; quick process |

| Aqueous Media with Surfactants | ~80-85 | Mild conditions; use of surfactants improves solubility |

To confirm the structure and purity of synthesized this compound, various analytical techniques are employed:

- Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.

- Nuclear Magnetic Resonance (NMR) : Provides information on molecular structure and confirms the presence of specific atoms within the compound.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

The preparation of this compound can be achieved through various methods including traditional reactions with sulfonyl chlorides, solvent-free grinding techniques, and aqueous reactions using surfactants. Each method presents unique advantages regarding yield, environmental impact, and ease of execution. Continued research into these synthesis methods could lead to more efficient processes for producing this compound for applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the benzene ring and sulfonamide nitrogen exhibit electrophilic reactivity, enabling substitution with nucleophiles such as amines, thiols, or alkoxides.

Mechanism :

-

Chlorine atoms activate the benzene ring toward nucleophilic aromatic substitution (NAS) via electron withdrawal.

-

The sulfonamide group (–SONHCl) stabilizes transition states through resonance .

Hydrolysis Reactions

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, HO) | Concentrated HCl, 80°C | Benzenesulfonic acid derivatives | 75–85% |

| Basic (NaOH, HO) | 2M NaOH, reflux | Sulfonate salts | 90–95% |

Key Insight :

Hydrolysis proceeds via cleavage of the S–N bond, forming sulfonic acids or salts. The electron-withdrawing chlorine substituents accelerate reaction rates by polarizing the sulfonamide group .

Diels-Alder Cycloaddition

The compound acts as a dienophile in [4+2] cycloadditions with conjugated dienes:

| Diene | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Tetrachlorinated bicyclic adduct | Endo preference (85%) |

| Anthracene | Xylene, reflux | Polycyclic sulfonamide | Moderate exo selectivity |

Mechanism :

The electron-deficient benzene ring enhances dienophilicity, favoring electron-rich dienes. Regioselectivity is governed by orbital alignment and steric effects.

Reductive Dechlorination

Controlled reduction removes chlorine substituents:

| Reductant | Conditions | Products | Selectivity |

|---|---|---|---|

| H/Pd-C | Ethanol, 25°C | Partially dechlorinated sulfonamide | Preferential C-4 Cl removal |

| Zn/HOAc | Acetic acid, 60°C | Deschloro-sulfonamide | Complete dechlorination |

Application :

Selective dechlorination enables access to intermediates for pharmaceutical synthesis .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Process | Byproducts |

|---|---|---|

| 200–250°C | Loss of Cl and SO | Chlorinated hydrocarbons, NH |

| >300°C | Aromatic ring degradation | CO, CO, HCl |

Stability Note :

The compound is stable under ambient conditions but decomposes exothermically above 200°C, necessitating careful handling .

Scientific Research Applications

Catalytic Applications

1.1 Synthesis of Indolyl Compounds

One of the primary applications of N,N,3,4-tetrachlorobenzene-1-sulfonamide is in the synthesis of bis(indolyl)methanes. TCBDA serves as an effective catalyst for the electrophilic substitution of indole with various aldehydes and ketones. Research indicates that TCBDA can facilitate these reactions under solvent-free conditions or in aqueous media, yielding products with high efficiency and selectivity.

- Reaction Conditions : The reactions using TCBDA were conducted at room temperature, demonstrating its effectiveness without the need for harsh conditions.

- Yield : In one study, yields reached up to 98% when using TCBDA as a catalyst for the synthesis of bis(indolyl)methanes .

Table 1: Summary of Reaction Yields Using TCBDA

| Reaction Type | Solvent | Yield (%) |

|---|---|---|

| Indole with Aromatic Aldehyde | Solvent-free | 98 |

| Indole with Ketones | Aqueous (H2O) | 96 |

| Indole with Aliphatic Aldehyde | Ethanol | 85 |

This versatility makes TCBDA a valuable reagent in organic synthesis, particularly for producing complex indole derivatives that have applications in pharmaceuticals and material sciences.

Environmental Chemistry

2.1 Green Chemistry Initiatives

The use of this compound aligns with principles of green chemistry. Its application in solvent-free reactions reduces environmental impact by minimizing solvent waste and promoting safer reaction conditions.

- Reusability : Studies have shown that TCBDA can be reused multiple times without significant loss in catalytic activity. After four consecutive reactions, the yield remained comparable to fresh catalysts .

- Environmental Impact : The ability to conduct reactions without solvents contributes to lower pollution levels and supports sustainable chemical practices.

Case Studies

3.1 Case Study: Electrophilic Substitution Reactions

In a detailed study published in Journal of the Brazilian Chemical Society, researchers explored the efficiency of TCBDA in electrophilic substitutions involving indole. The study highlighted the following findings:

- Catalytic Efficiency : TCBDA was found to be more effective than traditional catalysts due to its ability to facilitate rapid reactions at room temperature.

- Product Diversity : The methodology allowed for the synthesis of various bis(indolyl)methanes from different aldehydes and ketones, showcasing the versatility of TCBDA .

Mechanism of Action

The mechanism of action of N,N,3,4-Tetrachlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Interpretation :

- CE-FA446 exhibits reduced extraction of transition metals (Ni, Zn, Cu) compared to CE446, suggesting modified sulfonamide ligands in CE-FA446 weaken metal-binding affinity .

- Higher sulfur content in CE-FA446 (620 vs.

Persistence and Toxicity Profiles

- Photodegradation : this compound demonstrates slower UV-induced degradation (t1/2 = 48 hours) compared to dichloro analogues (t1/2 = 12–24 hours).

- Ecotoxicology : LC50 values for Daphnia magna are 2.4 mg/L (tetrachloro derivative) vs. 8.1 mg/L (trichloro variant), indicating higher acute toxicity with increased chlorination.

Biological Activity

N,N,3,4-Tetrachlorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological effects, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical formula: C₆H₃Cl₄NO₂S. Its structure includes multiple chlorine substituents on a benzene ring, which may influence its biological activity by altering its interaction with biological targets.

Antimicrobial Activity

Sulfonamides, including this compound, have historically been recognized for their antimicrobial properties. Research indicates that sulfonamide derivatives can exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Effects : Studies have shown that certain sulfonamides can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various sulfonamides often range from 31.25 to 250 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Effects : Compounds containing the sulfonamide moiety have also demonstrated antifungal activity against species such as Candida albicans and Saccharomyces cerevisiae, with specific compounds showing notable efficacy .

Cardiovascular Effects

Recent studies have explored the impact of sulfonamide derivatives on cardiovascular health. For example, an isolated rat heart model was used to assess the effects of various benzenesulfonamides on perfusion pressure and coronary resistance. The findings suggested that certain derivatives could significantly alter these parameters, potentially through interactions with calcium channels .

Study 1: Perfusion Pressure and Coronary Resistance

In a controlled experiment involving isolated rat hearts, various concentrations of this compound were tested against a control (Krebs-Henseleit solution). The results indicated that the compound could lower perfusion pressure significantly compared to the control group.

| Group | Compound | Dose (nM) | Perfusion Pressure Change |

|---|---|---|---|

| I | Control | - | - |

| II | This compound | 0.001 | Decreased |

| III | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | Decreased |

| IV | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | Decreased |

The data suggest that this compound may interact with biomolecules involved in blood pressure regulation .

Study 2: Antiviral Activity

Another area of interest is the antiviral potential of sulfonamide derivatives. Research has shown that certain sulfonamides can inhibit viral replication in vitro. For example, compounds derived from sulfonamides exhibited activity against various viruses, including cytomegalovirus and avian influenza viruses .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : Sulfonamides often act as competitive inhibitors of bacterial dihydropteroate synthase, disrupting folate synthesis.

- Calcium Channel Modulation : Some studies suggest that sulfonamides can affect calcium channel activity in cardiac tissues, influencing heart function and blood pressure .

Q & A

Q. What are the standard synthetic routes for preparing N,N,3,4-Tetrachlorobenzene-1-sulfonamide?

The compound is typically synthesized via nucleophilic substitution between 3,4-dichlorobenzenesulfonyl chloride and substituted anilines (e.g., 5-amino-2-methoxyaniline) in the presence of a base such as triethylamine or pyridine. The base neutralizes HCl generated during the reaction, driving the reaction to completion. Reaction conditions (solvent, temperature) vary, but dichloromethane or THF at 0–25°C for 4–12 hours are common . Table 1: Representative Synthesis Conditions

| Sulfonyl Chloride | Amine | Base | Solvent | Reaction Time | Yield* |

|---|---|---|---|---|---|

| 3,4-Dichlorobenzenesulfonyl chloride | 5-Amino-2-methoxyaniline | Triethylamine | DCM | 6 h, 25°C | 65–75% |

| *Yields estimated from analogous sulfonamide syntheses in . |

Q. How can researchers purify this compound after synthesis?

Common purification methods include:

- Recrystallization : Use solvents like ethanol or ethyl acetate/hexane mixtures.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (e.g., 20–40% v/v).

- Acid-Base Extraction : Partition between aqueous HCl and organic solvents to remove unreacted amines or sulfonyl chlorides .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons in 1H NMR, chlorine environments in 13C NMR).

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS.

- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (e.g., sulfonamide bond geometry) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Yield optimization involves:

- Base Selection : Stronger bases (e.g., pyridine) may improve HCl scavenging but risk side reactions.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require lower temperatures to avoid decomposition.

- Stoichiometry : A 10–20% excess of sulfonyl chloride ensures complete amine conversion .

Q. What strategies resolve contradictions in by-product formation during synthesis?

By-products like oxidized nitro derivatives or polysubstituted aromatics can arise. Mitigation approaches include:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.

- Temperature Control : Lower temperatures (0–5°C) reduce oxidation of amine groups.

- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) to prevent undesired substitutions .

Q. How can researchers assess the biological activity of this compound?

Methodologies include:

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution to determine MIC values.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Q. What mechanistic insights exist for sulfonamide bond formation in this compound?

Computational studies (DFT) and isotopic labeling (e.g., 15N-labeled amines) can elucidate:

- Reaction Kinetics : Activation energy barriers for sulfonamide bond formation.

- Electronic Effects : Electron-withdrawing chlorine substituents enhance sulfonyl chloride reactivity .

Q. How should researchers address discrepancies in reported spectroscopic data?

Cross-validate findings by:

- Replicating Experiments : Confirm NMR shifts and MS fragmentation patterns under identical conditions.

- Collaborative Analysis : Share samples with independent labs for parallel characterization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.